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Compound of Interest

Compound Name: N-Nitroso-bisoprolol

Cat. No.: B13689103 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application of N-Nitroso-bisoprolol Certified Reference Material (CRM) in

Pharmaceutical Quality Control and Research

Introduction
N-Nitroso-bisoprolol is a nitrosamine drug substance-related impurity (NDSRI) of bisoprolol, a

beta-blocker medication used to treat cardiovascular diseases.[1][2] The presence of

nitrosamine impurities in pharmaceutical products is a significant concern due to their potential

carcinogenic effects.[3][4][5] Regulatory bodies such as the U.S. Food and Drug Administration

(FDA) and the European Medicines Agency (EMA) have established strict limits for these

impurities in drug products.[3][6][7][8]

This document provides detailed application notes and protocols for the use of N-Nitroso-
bisoprolol Certified Reference Material (CRM). This CRM is a highly characterized and high-

purity standard essential for accurate quantification and control of this impurity in bisoprolol

active pharmaceutical ingredients (APIs) and finished drug products.[4][9][10][11]

Chemical Information:

IUPAC Name: N-(2-hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-

isopropylnitrous amide[9][12]
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CAS Number: 2820170-76-9[9][12][13][14]

Molecular Formula: C₁₈H₃₀N₂O₅[12][14][15]

Molecular Weight: 354.44 g/mol [4][12][14]

Regulatory Context and Acceptable Intake Limits
Regulatory agencies have set acceptable intake (AI) limits for various nitrosamine impurities to

ensure patient safety. For N-Nitroso-bisoprolol, which is classified as a Potency Category 4

NDSRI by the FDA, the current AI limit is 1500 ng/day.[9][12] It is crucial for pharmaceutical

manufacturers to have robust analytical methods to ensure that the levels of N-Nitroso-
bisoprolol in their products are well below this limit.

Regulatory Agency Impurity Class
Acceptable Intake (AI)
Limit

FDA N-Nitroso-bisoprolol (NDSRI) 1500 ng/day[9][12]

EMA Nitrosamines (as a class)
Substance-specific limits

based on risk assessment[3]

Applications of N-Nitroso-bisoprolol CRM
The N-Nitroso-bisoprolol CRM is intended for use in a variety of analytical applications,

including:

Analytical Method Development and Validation: As a reference standard for developing and

validating sensitive and specific analytical methods, such as Liquid Chromatography-Mass

Spectrometry (LC-MS), for the detection and quantification of N-Nitroso-bisoprolol.[4][9]

[16]

Quality Control (QC) Testing: For routine QC testing of bisoprolol API and drug product

batches to ensure compliance with regulatory limits.[9][10]

Impurity Profiling: To identify and characterize the impurity profile of bisoprolol products.[4]
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Forced Degradation Studies: To understand the formation of N-Nitroso-bisoprolol under

various stress conditions and to develop mitigation strategies.[4]

Research Applications: In toxicological and pharmacological studies to further investigate the

biological effects of this specific nitrosamine.

Experimental Protocols
Protocol for Preparation of Standard Solutions
This protocol describes the preparation of stock and working standard solutions of N-Nitroso-
bisoprolol CRM for use in analytical testing.

Materials:

N-Nitroso-bisoprolol CRM

Methanol (LC-MS grade)

Water (LC-MS grade)

Volumetric flasks (Class A)

Calibrated pipettes

Procedure:

Stock Standard Preparation (e.g., 100 µg/mL):

Accurately weigh approximately 1 mg of N-Nitroso-bisoprolol CRM into a 10 mL

volumetric flask.

Dissolve the CRM in a small amount of methanol and sonicate for 5 minutes to ensure

complete dissolution.

Bring the flask to volume with methanol and mix thoroughly.

This stock solution should be stored at -20°C and protected from light.[10]
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Intermediate Standard Preparation (e.g., 1 µg/mL):

Pipette 100 µL of the 100 µg/mL stock standard solution into a 10 mL volumetric flask.

Dilute to volume with a suitable diluent (e.g., 50:50 methanol:water) and mix thoroughly.

Working Standard Preparation (for calibration curve):

Prepare a series of working standards by serial dilution of the intermediate standard

solution to achieve the desired concentration range for the calibration curve (e.g., 0.05

ng/mL to 50 ng/mL). The diluent should be the same as the mobile phase or a compatible

solvent.

Protocol for Quantification of N-Nitroso-bisoprolol in
Bisoprolol Fumarate Drug Substance by UHPLC-MS/MS
This protocol provides a general procedure for the quantification of N-Nitroso-bisoprolol in
bisoprolol fumarate drug substance using Ultra-High-Performance Liquid Chromatography-

Tandem Mass Spectrometry (UHPLC-MS/MS).[16]

Instrumentation:

UHPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic column: Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent.[16]

Chromatographic Conditions:
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Parameter Condition

Column Acquity HSS T3 (3.0 x 100 mm, 1.8 µm)[16]

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Methanol or Acetonitrile

Gradient
Optimized for separation of N-Nitroso-bisoprolol

from the API and other impurities.

Flow Rate 0.4 mL/min

Column Temperature 40 °C

Injection Volume 5 µL

Mass Spectrometry Conditions (Positive ESI Mode):

Parameter Condition

Ionization Mode Electrospray Ionization (ESI), Positive

Multiple Reaction Monitoring (MRM) Transitions
Precursor Ion (m/z) -> Product Ion (m/z) (To be

determined for N-Nitroso-bisoprolol)

Collision Energy Optimized for each transition

Dwell Time 100 ms

Sample Preparation:

Accurately weigh approximately 50 mg of the bisoprolol fumarate drug substance into a 50

mL volumetric flask.

Add approximately 40 mL of diluent (e.g., 50:50 methanol:water) and sonicate for 15 minutes

to dissolve the sample.

Allow the solution to cool to room temperature and then dilute to volume with the diluent.

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
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Analysis:

Inject the prepared sample and a series of calibration standards into the UHPLC-MS/MS

system.

Quantify the amount of N-Nitroso-bisoprolol in the sample by comparing the peak area of

the analyte to the calibration curve generated from the CRM standards.

Method Validation Parameters:

A study validating a similar method for beta-blockers reported the following performance

characteristics, which can be used as a benchmark:[16]

Parameter Typical Value

Limit of Detection (LOD) 0.02 - 1.2 ppb[16]

Limit of Quantification (LOQ) 2 - 20 ppb[16]

Recovery 64.1% - 113.3%[16]

Correlation Coefficient (R) 0.9978 - 0.9999[16]

Visualizations
Workflow for Nitrosamine Impurity Risk Assessment
The following diagram illustrates the recommended three-step mitigation strategy for controlling

nitrosamine impurities in pharmaceutical products, as advised by regulatory agencies.[8]

Step 1: Risk Assessment Step 2: Confirmatory Testing Step 3: Mitigation and Control

Identify Potential Sources of Nitrosamines
(e.g., raw materials, manufacturing process)

Develop and Validate
Analytical Method using

N-Nitroso-bisoprolol CRM

If risk identified Test API and Drug Product Batches Implement Control Strategies
(e.g., process optimization, supplier qualification)

If nitrosamine detected Establish Specifications for
N-Nitroso-bisoprolol

Click to download full resolution via product page
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Caption: Workflow for Nitrosamine Impurity Risk Assessment and Mitigation.

Logical Relationship of N-Nitroso-bisoprolol to
Bisoprolol Synthesis
This diagram shows the logical relationship between the active pharmaceutical ingredient

bisoprolol and the formation of the N-Nitroso-bisoprolol impurity.

Bisoprolol (API)
Contains a secondary amine

N-Nitroso-bisoprolol (Impurity)

Nitrosating Agents
(e.g., nitrites)

Promoting Conditions
(e.g., acidic pH, heat)

Click to download full resolution via product page

Caption: Formation of N-Nitroso-bisoprolol from Bisoprolol.

Conclusion
The N-Nitroso-bisoprolol CRM is an indispensable tool for the pharmaceutical industry to

ensure the safety and quality of bisoprolol-containing medicines. Its proper application in the

development of robust analytical methods and routine quality control is critical for complying

with global regulatory expectations for the control of nitrosamine impurities. Researchers and

scientists are encouraged to follow the outlined protocols and consider the provided information

in their work to mitigate the risks associated with N-Nitroso-bisoprolol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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